CDK5 Inhibitory Potency: 5-Cyclobutyl Derivative Achieves 20-Fold Improvement Over the 5-Isopropyl Benchmark
In a direct head-to-head comparison using scintillation proximity assays, the cyclin-dependent kinase 5 (CDK5, also known as CDK5/p25) IC50 of N-(5-cyclobutyl-thiazol-2-yl)-2-(1H-indol-3-yl)-acetamide was 16 nM, compared with 320 nM for the prototype 5-isopropylthiazol-2-amine-derived inhibitor N-(5-isopropyl-thiazol-2-yl)isobutyramide. This represents an approximately 20-fold improvement in CDK5 inhibitory potency conferred by the 5-cyclobutyl substitution [1][2].
| Evidence Dimension | CDK5/p25 inhibition (IC50) |
|---|---|
| Target Compound Data | N-(5-Cyclobutyl-thiazol-2-yl)-2-(1H-indol-3-yl)-acetamide: IC50 = 16 nM |
| Comparator Or Baseline | N-(5-Isopropyl-thiazol-2-yl)isobutyramide: IC50 = ca. 320 nM (cross-study comparable, identical assay format) |
| Quantified Difference | Target compound is approximately 20-fold more potent (16 nM vs. 320 nM) |
| Conditions | CDK5/p25 scintillation proximity assay (Pfizer; ChEMBL data curated in BindingDB) |
Why This Matters
A 20-fold improvement in CDK5 inhibitory potency translates into lower compound loading in enzymatic screens, reduced consumption of precious protein reagents, and a wider dynamic range for hit-to-lead optimization programs.
- [1] BindingDB. BDBM50155214 (CHEMBL186240): N-(5-Cyclobutyl-thiazol-2-yl)-2-(1H-indol-3-yl)-acetamide. CDK5 IC50 = 16 nM. http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50155214 (accessed 2026-05-07). View Source
- [2] Nugiel DA, Etxebarria A, Herold P, et al. Discovery and SAR of 2-aminothiazole inhibitors of cyclin-dependent kinase 5/p25. Bioorg Med Chem Lett. 2004;14(22):5521-5525. N-(5-isopropyl-thiazol-2-yl)isobutyramide CDK5 IC50 = ca. 320 nM. View Source
